5-(3-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“5-(3-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrazole ring, the benzoxazine ring, and the introduction of the ethoxyphenyl and thienyl groups. Common synthetic methods might include:
Cyclization reactions: To form the pyrazole and benzoxazine rings.
Substitution reactions: To introduce the ethoxyphenyl and thienyl groups.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: To speed up the reactions.
Solvents: To dissolve reactants and control reaction rates.
Temperature and pressure control: To ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thienyl group.
Reduction: Reduction reactions could occur at various functional groups, potentially altering the compound’s properties.
Substitution: The ethoxyphenyl and thienyl groups might participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of new derivatives:
Biology
Biological activity: Compounds with similar structures often exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: The compound might serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 5-(3-ETHOXYPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
The unique combination of functional groups and heteroatoms in “5-(3-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” might confer unique chemical properties, such as enhanced stability or reactivity, compared to similar compounds.
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-(3-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H20N2O2S/c1-2-25-16-8-5-7-15(13-16)22-24-19(17-9-3-4-10-20(17)26-22)14-18(23-24)21-11-6-12-27-21/h3-13,19,22H,2,14H2,1H3 |
InChI Key |
FAKVZUCEBGELSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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